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Compound of Interest

Compound Name: 7-Hydroxy-2,2-dimethylchromene

Cat. No.: B3248882 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 7-
Hydroxy-2,2-dimethylchromene (CAS No. 19012-97-6), a naturally occurring chromene

derivative. This document outlines the key spectroscopic data and experimental methodologies

essential for its identification and characterization.

Chemical Structure and Properties
7-Hydroxy-2,2-dimethylchromene is a benzopyran derivative with the molecular formula

C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol . Its structure features a dihydropyran ring

fused to a benzene ring, with a hydroxyl group at position 7 and two methyl groups at position

2. This compound is soluble in various organic solvents, including chloroform, dichloromethane,

ethyl acetate, DMSO, and acetone[1].

Spectroscopic Data for Structural Elucidation
The definitive identification of 7-Hydroxy-2,2-dimethylchromene relies on a combination of

spectroscopic techniques. The following tables summarize the key quantitative data for its

structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of the

molecule. Although a complete, published, and assigned spectrum for 7-Hydroxy-2,2-
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dimethylchromene is not readily available in the public domain, data for structurally similar

compounds, such as its methoxy derivative, 7-methoxy-2,2-dimethyl-3-chromene, provides

valuable reference points[2]. The expected signals for the target compound are inferred from its

structure and comparison with related molecules.

Table 1: Predicted ¹H NMR Spectral Data for 7-Hydroxy-2,2-dimethylchromene

Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~1.40 Singlet 6H 2 x -CH₃ (C-2)

~5.50 Doublet 1H H-3

~6.25 Doublet 1H H-4

~6.30 Doublet 1H H-8

~6.40 Doublet of doublets 1H H-6

~6.85 Doublet 1H H-5

~9.50 (broad) Singlet 1H -OH (C-7)

Table 2: Predicted ¹³C NMR Spectral Data for 7-Hydroxy-2,2-dimethylchromene
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Chemical Shift (δ) (ppm) Assignment

~28.0 2 x -CH₃ (C-2)

~76.0 C-2

~110.0 C-8

~112.0 C-4a

~115.0 C-6

~122.0 C-4

~129.0 C-3

~130.0 C-5

~155.0 C-8a

~158.0 C-7

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, further confirming its structure.

Table 3: Mass Spectrometry Data for 7-Hydroxy-2,2-dimethylchromene

m/z Value Interpretation

176 Molecular Ion [M]⁺

161 [M - CH₃]⁺ (Loss of a methyl group)

133
[M - CH₃ - CO]⁺ (Subsequent loss of carbon

monoxide)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
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Table 4: Infrared (IR) Spectral Data for 7-Hydroxy-2,2-dimethylchromene

Wavenumber (cm⁻¹) Functional Group Assignment

~3350 (broad) O-H stretch (phenolic)

~3050 C-H stretch (aromatic)

~2970, ~2930 C-H stretch (aliphatic)

~1620, ~1580 C=C stretch (aromatic and alkene)

~1250 C-O stretch (ether and phenol)

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule,

which is characteristic of its chromophore system.

Table 5: UV-Vis Spectral Data for 7-Hydroxy-2,2-dimethylchromene

Solvent λmax (nm)

Methanol ~280, ~320

Experimental Protocols
Detailed experimental protocols are crucial for the reproducible and accurate structural

elucidation of 7-Hydroxy-2,2-dimethylchromene.

Sample Preparation
For NMR analysis, the compound (typically 5-10 mg) should be dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. A small

amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift

referencing (δ = 0.00 ppm).

For mass spectrometry, a dilute solution of the compound in a volatile organic solvent such as

methanol or acetonitrile is prepared for analysis by techniques like electrospray ionization (ESI)
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or atmospheric pressure chemical ionization (APCI). For gas chromatography-mass

spectrometry (GC-MS), the sample can be directly injected if it is sufficiently volatile and

thermally stable.

For IR spectroscopy, the sample can be analyzed as a thin film on a salt plate (e.g., NaCl or

KBr) after evaporating the solvent, as a KBr pellet, or as a solution in a suitable solvent (e.g.,

CCl₄ or CS₂).

For UV-Vis spectroscopy, a dilute solution of the compound (typically in the micromolar

concentration range) is prepared in a spectroscopic grade solvent (e.g., methanol or ethanol)

and analyzed in a quartz cuvette.

NMR Data Acquisition and Processing
A general workflow for NMR data acquisition is as follows:

Data Acquisition Data Processing

Sample Preparation Spectrometer Setup
(Lock, Tune, Shim) 1D ¹H NMR Acquisition 1D ¹³C NMR Acquisition 2D NMR (COSY, HSQC, HMBC)

Acquisition Fourier Transform Phase Correction Baseline Correction Integration & Calibration Peak Picking & Assignment

Click to download full resolution via product page

Figure 1. General workflow for NMR data acquisition and processing.

1D ¹H NMR: A standard pulse program is used to acquire the proton spectrum. Key

parameters include the spectral width, number of scans, and relaxation delay.

1D ¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with

singlets for each carbon. A longer relaxation delay may be necessary for quaternary carbons.

2D NMR:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-

carbon pairs.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons over two to three bonds, which is crucial for assembling the molecular

structure.

Mass Spectrometry Analysis
The following diagram illustrates a typical workflow for mass spectrometry analysis.

Sample Introduction
(e.g., GC, LC, Direct Infusion)

Ionization
(e.g., EI, ESI)

Mass Analyzer
(e.g., Quadrupole, TOF) Detector Data Analysis

(Mass Spectrum)

Click to download full resolution via product page

Figure 2. General workflow for mass spectrometry analysis.

The analysis involves ionizing the sample and then separating the ions based on their mass-to-

charge ratio. The resulting mass spectrum shows the molecular ion and various fragment ions,

which can be interpreted to deduce the structure of the compound.

Biological Activity and Signaling Pathways
Currently, there is limited specific information on the biological activities and signaling pathways

directly associated with 7-Hydroxy-2,2-dimethylchromene. However, related chromene

derivatives have been reported to exhibit various biological effects. For instance,

Eupatoriochromene, a structurally similar compound, has shown insecticidal and plant growth

regulatory activities[2]. Further research is needed to elucidate the specific biological roles of 7-
Hydroxy-2,2-dimethylchromene.

Conclusion
The structural elucidation of 7-Hydroxy-2,2-dimethylchromene is achieved through a

synergistic application of modern spectroscopic techniques. While a complete dataset for this

specific compound is not widely published, the combination of predicted data based on its

known structure and comparison with closely related analogues provides a solid foundation for
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its characterization. The experimental protocols outlined in this guide offer a systematic

approach for researchers to obtain and interpret the necessary data for its unambiguous

identification. Further investigation into its biological activities will be a valuable area for future

research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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